molecular formula C5H12ClNOS2 B6216587 [4-(aminomethyl)-1,2-dithiolan-4-yl]methanol hydrochloride CAS No. 2742659-45-4

[4-(aminomethyl)-1,2-dithiolan-4-yl]methanol hydrochloride

Cat. No.: B6216587
CAS No.: 2742659-45-4
M. Wt: 201.7
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Description

[4-(aminomethyl)-1,2-dithiolan-4-yl]methanol hydrochloride is a chemical compound that features a unique structure with a dithiolane ring and an aminomethyl group

Properties

CAS No.

2742659-45-4

Molecular Formula

C5H12ClNOS2

Molecular Weight

201.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(aminomethyl)-1,2-dithiolan-4-yl]methanol hydrochloride typically involves the reaction of a dithiolane precursor with an aminomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as the formation of the dithiolane ring, followed by the introduction of the aminomethyl group and subsequent conversion to the hydrochloride salt. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(aminomethyl)-1,2-dithiolan-4-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include disulfide derivatives, thiol derivatives, and substituted aminomethyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-(aminomethyl)-1,2-dithiolan-4-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and reactivity may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of [4-(aminomethyl)-1,2-dithiolan-4-yl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the dithiolane ring can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes

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